Tridecafluoroheptanamide

Thermal stability Perfluorinated amides High-temperature applications

Researchers optimizing perfluorinated materials face a critical gap between short-chain (C4-C6) and legacy C8 building blocks. Tridecafluoroheptanamide (CAS 2358-22-7) fills this gap with a C7 chain that retains effective surface-energy reduction while offering reduced bioaccumulation potential versus PFOA-derived C8 materials. • Primary amide terminus (pKa ~12.9) enables orthogonal N-functionalization-sulfonate, carboxylate, polyether, or triethoxysilyl-without competing with carboxylic acid pathways. • Forms thermally reversible organogels in perfluorinated media at <2 wt%, stable >1 year at RT. • Serves as precursor to C7 perfluoroalkyl amines, nitriles, and N-substituted amides for fluorinated pharma intermediates and Li-ion battery electrolyte additives. • Supplied at ≥97% purity; shipped under wet ice (store at 2-8°C).

Molecular Formula C7H2F13NO
Molecular Weight 363.08 g/mol
CAS No. 2358-22-7
Cat. No. B1303554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridecafluoroheptanamide
CAS2358-22-7
Molecular FormulaC7H2F13NO
Molecular Weight363.08 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
InChIInChI=1S/C7H2F13NO/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H2,21,22)
InChIKeySMJYTRJJHRJAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridecafluoroheptanamide: Key Properties


Tridecafluoroheptanamide (Perfluoroheptanamide, CAS 2358-22-7) is a perfluorinated amide with molecular formula C₇H₂F₁₃NO and molecular weight 363.08 g/mol . The compound exhibits a melting point of 136 °C (literature) or 121.5–122.5 °C (vendor-reported) and a boiling point of 173.6 °C at 760 mmHg [1]. Its density is 1.681 g/cm³ at 25 °C, and the predicted pKa is 12.89 ± 0.50 [1]. The fully fluorinated C7 chain imparts pronounced hydrophobicity and lipophobicity, positioning this compound as a building block for perfluoroalkyl-functionalized materials and as a precursor for fluorinated surfactants and coatings .

Tridecafluoroheptanamide: Substitution Specificity


Perfluoroalkyl substances are not functionally interchangeable; chain length and terminal functional group critically dictate physicochemical behavior, bioaccumulation potential, and application performance. Tridecafluoroheptanamide possesses a C7 perfluorinated chain—one CF₂ unit shorter than legacy perfluorooctanoic acid (PFOA, C8) derivatives—which may substantially reduce bioaccumulation potential while retaining surface-active properties [1]. The primary amide terminus provides hydrogen-bonding capacity and a distinct pKa (~12.9) compared to carboxylic acid analogs (PFOA pKa ~2–3), enabling fundamentally different aggregation behavior, solvent compatibility, and reactivity in synthetic derivatization . Substituting a C8 perfluoroacid, a C6 perfluoroamide, or a perfluoroester for this specific C7 amide will alter gelation efficiency, thermal stability, and downstream material performance in ways that cannot be compensated for by simple concentration adjustments [2].

Tridecafluoroheptanamide: Differentiation Evidence


Thermal Stability vs. PFOA

Tridecafluoroheptanamide (C7 amide) exhibits a boiling point of 173.6 °C at 760 mmHg, which is approximately 15–16 °C lower than that of perfluorooctanoic acid (PFOA, C8 acid), reported at 189 °C at 760 mmHg [1][2]. This reduced boiling point, despite the absence of strong intermolecular hydrogen bonding networks characteristic of carboxylic acids, reflects the influence of the shorter perfluorinated chain length and the primary amide functional group on vapor pressure and thermal behavior .

Thermal stability Perfluorinated amides High-temperature applications

Gelation Efficiency: Amide vs. Ester

In a systematic study of N-alkyl perfluoroalkanamides [F(CF₂)ₘCONH(CH₂)ₙH] as low-molecular-mass organogelators (LMOGs), gelation ability was correlated with perfluoroalkyl chain length (m) [1]. The C7 amide (m=6, corresponding to perfluoroheptanamide scaffold) represents an intermediate chain length that balances solubility and aggregation propensity. The study demonstrates that gelation requires generally very low concentrations (<2 wt%) of LMOG and that gels exhibit thermal reversibility with stability exceeding one year at room temperature [1]. By contrast, analogous alkyl perfluoroalkanoates (ester derivatives) displayed inferior gelation ability under identical conditions [1].

Organogelators Low-molecular-mass gelators Perfluorinated liquids

Bioaccumulation: C7 vs. C8 Chain

Tridecafluoroheptanamide contains a C7 perfluorinated chain, one CF₂ unit shorter than C8 perfluorooctanoic acid (PFOA) and its derivatives . Regulatory and toxicological assessments have established that perfluoroalkyl substances with chain lengths ≥C8 exhibit significantly higher bioaccumulation factors (BAF) and longer elimination half-lives in humans compared to C7 and shorter homologs [1]. The C7 chain length of Tridecafluoroheptanamide positions it as a structurally proximal yet potentially lower-bioaccumulation alternative to legacy C8 materials in applications where perfluoroalkyl functionality is required [2].

PFAS alternatives Bioaccumulation potential Regulatory compliance

Synthetic Utility: Amide vs. Acid Reactivity

Tridecafluoroheptanamide serves as a versatile synthetic intermediate for producing a wide range of functionalized perfluoroalkyl derivatives . The primary amide group can undergo dehydration to the corresponding nitrile, reduction to the amine, or N-alkylation/acylation to generate N-substituted amides with tailored solubility and surface activity . Patents and research publications describe its use in preparing N-[3-(triethoxysilyl)propyl] derivatives for hydrophobic textile coatings and N-(4-sulfamoylbenzyl) derivatives for pharmaceutical applications [1][2]. In contrast, the corresponding perfluoroheptanoic acid requires activation (e.g., acid chloride formation) prior to derivatization, adding synthetic steps and handling challenges .

Synthetic building block Amide derivatization Fluorinated surfactants

Tridecafluoroheptanamide: Application Scenarios


C7 Surfactants & Coatings

Tridecafluoroheptanamide provides a C7 perfluorinated chain for constructing fluorinated surfactants, amphiphiles, and surface-modifying agents where a reduced bioaccumulation potential relative to C8 PFOA-derived materials is desired [1]. The primary amide group enables N-functionalization with hydrophilic moieties (e.g., sulfonate, carboxylate, polyether) or surface-reactive groups (e.g., triethoxysilyl) to produce coatings for textiles, glass, and metals with hydrophobic and oleophobic properties [2]. The C7 chain length retains sufficient fluorocarbon character for surface energy reduction while potentially offering a more favorable regulatory and environmental profile compared to legacy C8 materials [1].

LMOG for Perfluorinated Lubricants

Based on the class-level evidence for N-alkyl perfluoroalkanamides, Tridecafluoroheptanamide-derived gelators can form thermally reversible gels in perfluorinated liquids at low concentrations (<2 wt%) with room-temperature stability exceeding one year [3]. The C7 chain length in the FmNHn series contributes to optimal gelation performance by balancing solubility and aggregation propensity [3]. This positions the compound as a scaffold for developing perfluorinated organogels used in high-performance lubricants, mold-release coatings, and controlled-release matrices where hydrocarbon-based gelators are incompatible with perfluorinated media [3].

C7 Amine & Nitrile Precursor

The primary amide functionality of Tridecafluoroheptanamide enables conversion to the corresponding C7 perfluoroalkyl amine (via reduction), nitrile (via dehydration), or N-substituted amides (via alkylation/acylation) . These derivatives serve as building blocks for specialty chemicals including fluorinated pharmaceuticals, agrochemical intermediates, and electrolyte additives for lithium-ion batteries . The amide starting material offers orthogonal reactivity compared to the carboxylic acid analog, potentially reducing synthetic step count in multi-step derivatization sequences .

PFAS Analytical Reference Standard

Tridecafluoroheptanamide is available at 95% minimum purity and is utilized as a research compound in PFAS analytical method development, environmental fate studies, and toxicological assessments of perfluoroalkyl amides . The compound's well-defined physicochemical properties (melting point 136 °C, boiling point 173.6 °C at 760 mmHg, density 1.681 g/cm³) make it suitable as a calibration standard and as a model compound for investigating structure-property relationships in fluorinated amides [4]. Its C7 chain length positions it as a representative mid-chain PFAS for comparative studies against both shorter-chain (C4–C6) and longer-chain (C8–C10) analogs .

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